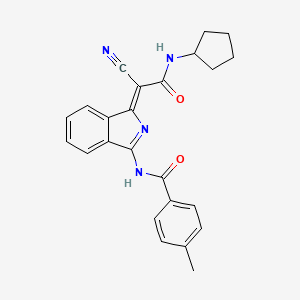

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

Description

“(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide” is a structurally complex benzamide derivative characterized by a Z-configuration ethylidene moiety, a cyano group, and a cyclopentylamino substituent. The presence of the N,O-bidentate directing group (from the amide and cyano functionalities) suggests utility in facilitating C–H bond functionalization, a critical process in synthetic organic chemistry . Its cyclopentylamino substituent introduces steric bulk and lipophilicity, which may influence binding affinity, solubility, and pharmacokinetic properties compared to analogs with smaller or polar substituents.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-15-10-12-16(13-11-15)23(29)28-22-19-9-5-4-8-18(19)21(27-22)20(14-25)24(30)26-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7H2,1H3,(H,26,30)(H,27,28,29)/b21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSGIJPQSQVURL-MRCUWXFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3CCCC3)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3CCCC3)/C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoindole core, a cyano group, and a cyclopentylamino moiety. Its molecular formula is , and it has a molecular weight of approximately 350.42 g/mol.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor activity. For instance, derivatives containing cyano and amidine groups have shown promising results against various cancer cell lines.

Case Studies

- Antitumor Efficacy : A study evaluated the activity of similar compounds against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Compounds demonstrated IC50 values ranging from 2.12 μM to 7.02 μM, indicating effective inhibition of cell proliferation .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with DNA or key regulatory proteins involved in cell cycle progression. For example, certain derivatives were found to bind within the minor groove of AT-DNA, influencing transcriptional regulation .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests it may be a substrate for various cytochrome P450 enzymes, which are crucial for drug metabolism:

| Property | Measurement |

|---|---|

| Human Intestinal Absorption | High (0.89) |

| Blood-Brain Barrier Penetration | Moderate (0.62) |

| Caco-2 Permeability | Low (-0.59) |

| P-glycoprotein Substrate | Yes (0.86) |

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound shows significant biological activity, it also affects normal cells, suggesting a need for further optimization to improve selectivity and reduce potential side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with derivatives such as N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (, CAS: 896074-61-6), which substitutes the cyclopentylamino group with a 3-methoxypropylamino chain. Key differences lie in the substituent’s electronic and steric profiles, impacting physicochemical and biological properties.

Table 1: Comparative Analysis of Key Attributes

*Estimated based on cyclopentyl (C₅H₉, 69 g/mol) vs. 3-methoxypropyl (C₄H₉O, 88 g/mol) contributions.

Key Findings

Steric Effects : The bulky cyclopentyl group may hinder binding to sterically sensitive targets (e.g., enzyme active sites) relative to the linear methoxypropyl chain.

Synthetic Accessibility: Both compounds likely employ similar synthetic routes, such as coupling benzoyl chlorides with amino-substituted isoindole precursors under Schotten-Baumann conditions . However, cyclopentylamine’s commercial availability and reactivity may influence yield and purification steps.

Crystallographic Characterization : Structural determination via X-ray diffraction (using SHELX software ) would confirm the Z-configuration and stereoelectronic effects of the substituents, critical for structure-activity relationship (SAR) studies.

Research Implications

- Medicinal Chemistry : The target compound’s lipophilicity may favor blood-brain barrier penetration, making it a candidate for CNS-targeted therapeutics.

- Catalysis : The N,O-directing group could enable regioselective C–H activation in transition-metal catalysis, though steric bulk may reduce efficacy compared to less hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.